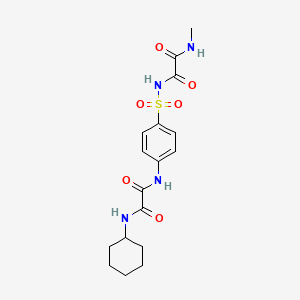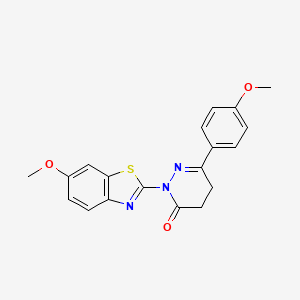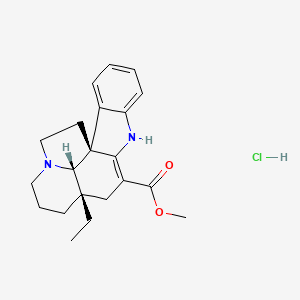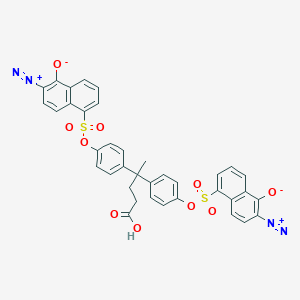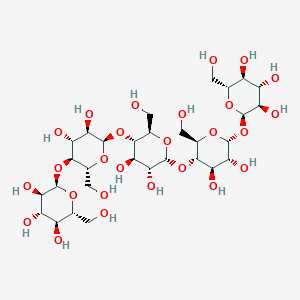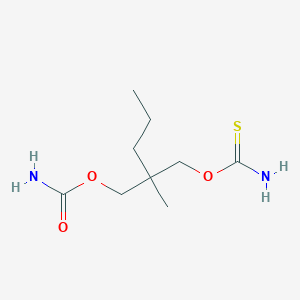
1,3-Propanediol, 2-methyl-2-propyl-, carbamate, thiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2-methyl-2-propyl-, carbamate, thiocarbamate is a chemical compound with a complex structure. It is known for its applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by its unique combination of functional groups, which contribute to its diverse reactivity and utility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2-methyl-2-propyl-, carbamate, thiocarbamate can be synthesized through multiple synthetic routes. One common method involves the reaction of 2-methyl-2-propyl-1,3-propanediol with carbamoyl chloride and thiocarbamoyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediol, 2-methyl-2-propyl-, carbamate, thiocarbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols .
Aplicaciones Científicas De Investigación
1,3-Propanediol, 2-methyl-2-propyl-, carbamate, thiocarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, 2-methyl-2-propyl-, carbamate, thiocarbamate involves its interaction with specific molecular targets. It is known to act on the central nervous system, producing sedative and muscle relaxant effects. The compound binds to receptors in the brain, modulating neurotransmitter activity and leading to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Meprobamate: A related compound with similar sedative properties.
Carisoprodol: Another compound with muscle relaxant activity.
2-Methyl-2-propyl-1,3-propanediol: A precursor to various carbamate derivatives.
Uniqueness
1,3-Propanediol, 2-methyl-2-propyl-, carbamate, thiocarbamate is unique due to its combination of carbamate and thiocarbamate functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
90729-20-7 |
|---|---|
Fórmula molecular |
C9H18N2O3S |
Peso molecular |
234.32 g/mol |
Nombre IUPAC |
[2-(carbamothioyloxymethyl)-2-methylpentyl] carbamate |
InChI |
InChI=1S/C9H18N2O3S/c1-3-4-9(2,5-13-7(10)12)6-14-8(11)15/h3-6H2,1-2H3,(H2,10,12)(H2,11,15) |
Clave InChI |
ALZOELSFNOFQEO-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(COC(=O)N)COC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile](/img/structure/B12746178.png)
![calcium;[(Z)-1-chloropropylideneamino] N-ethylcarbamate;dichloride](/img/structure/B12746182.png)
